molecular formula C11H9BFNO2 B11711320 3-(5-Fluoro-2-pyridinyl)phenylboronic acid

3-(5-Fluoro-2-pyridinyl)phenylboronic acid

Cat. No.: B11711320
M. Wt: 217.01 g/mol
InChI Key: LAFHPKNSWOAUFL-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-pyridinyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a fluoropyridinyl and a phenylboronic acid moiety in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-pyridinyl)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-fluoro-2-iodopyridine with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-pyridinyl)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reactions are typically carried out in polar solvents such as DMSO or tetrahydrofuran (THF) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(5-Fluoro-2-pyridinyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-pyridinyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluoropyridinyl group, making it less versatile in certain reactions.

    3-Fluoro-5-pyrrolidinylphenylboronic acid: Contains a pyrrolidinyl group instead of a pyridinyl group, which can affect its reactivity and applications.

    2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity.

Uniqueness

The presence of both a fluoropyridinyl and a phenylboronic acid moiety in 3-(5-Fluoro-2-pyridinyl)phenylboronic acid makes it unique in its ability to participate in a wide range of chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. Its unique structure also allows for the development of specialized applications in various fields of research and industry.

Properties

Molecular Formula

C11H9BFNO2

Molecular Weight

217.01 g/mol

IUPAC Name

[3-(5-fluoropyridin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C11H9BFNO2/c13-10-4-5-11(14-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H

InChI Key

LAFHPKNSWOAUFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=C(C=C2)F)(O)O

Origin of Product

United States

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